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Sodium pyrophosphate

Food Science Meat Processing Phosphate Functionality

Substituting TSPP with generic phosphates like SHMP or STPP causes process failures due to mismatched chelation and pH profiles. Sodium pyrophosphate (TSPP) delivers a strong alkaline buffer (pH ~10.2) essential for protein solubilization in meat processing, where it uniquely outperforms SHMP and STPP in binding additional water and reducing cooking loss. • Superior water retention: Binds more water than SHMP or STPP in meat, poultry, and seafood • Alkaline pH 10.2: Enables protein solubilization and hydrogen peroxide stabilization • Effective dispersant: Reduces viscosity in ceramic slips and mineral slurries at moderate cost

Molecular Formula Na4P2O7
Na4O7P2
Molecular Weight 265.90 g/mol
CAS No. 1004291-85-3
Cat. No. B6590266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate
CAS1004291-85-3
Molecular FormulaNa4P2O7
Na4O7P2
Molecular Weight265.90 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
InChIKeyFQENQNTWSFEDLI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 45 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS;  INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C;  6.23 G/100 ML @ 20 °C;  8.14 G/100 ML @ 25 °C;  21.83 G/100 ML @ 60 °C;  30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C;  6.7 G/100 ML @ 25 °C;  42.2 G/100 ML @ 100 °C
(77 °F): 7%

Sodium Pyrophosphate: Chemical Identity and Specifications


Sodium pyrophosphate (CAS 1004291-85-3), commonly known as tetrasodium pyrophosphate (TSPP), is an anhydrous inorganic salt with the formula Na₄P₂O₇ [1]. It appears as a white, water-soluble solid and is used extensively as a buffering agent, chelator, emulsifier, and dispersant across food processing, detergent, ceramics, and water treatment industries [2]. Its functional performance is distinct from other phosphates due to its specific molecular structure and the resulting alkalinity and ionic behavior in solution.

Alkaline buffering (pH ~10.2) for protein solubilization and cleaning stability
Controlled, moderate calcium chelation – avoids over-sequestration
Effective dispersant in ceramics, slurries, and mineral processing

Sodium Pyrophosphate: Risks of Generic Substitution


Substituting TSPP with a generic phosphate such as sodium tripolyphosphate (STPP) or sodium hexametaphosphate (SHMP) based solely on their shared phosphate classification is a common procurement error that leads to process failure. These compounds exhibit vastly different sequestration capacities, pH profiles, and functional mechanisms. For instance, SHMP offers nearly 3.5 times the calcium binding capacity of TSPP, making it a poor choice in applications where controlled, moderate chelation is needed [1]. Conversely, TSPP's strong alkalinity (pH ~10.2 for a 1% solution) is essential for protein solubilization and buffering in food systems where a near-neutral pH (like that of SHMP) would be ineffective [2]. A simple substitution can compromise product texture, stability, and regulatory compliance, particularly in E450/E451 food additive applications [3].

  • ! Calcium binding mismatch — SHMP chelates up to 3.5× more Ca²⁺, which may disrupt controlled sequestration requirements.
  • ! pH profile incompatibility — TSPP's strong alkalinity (pH ~10.2) is essential for protein solubilization; neutral SHMP cannot replicate this buffering action.
  • ! Food-grade regulatory risk — Generic substitution in E450/E451 formulations may violate additive identity and functional requirements.

Sodium Pyrophosphate: Comparative Performance Evidence


Enhanced Water Binding in Processed Meats

In a study on beef biceps femoris muscles, TSPP demonstrated a significantly greater ability to bind additional water compared to untreated controls, a performance not matched by sodium hexametaphosphate (SHMP) or sodium tripolyphosphate (STPP) [1]. While all three phosphates reduced free water, only TSPP showed a statistically significant (P < 0.05) increase in bound additional water. Furthermore, both TSPP and STPP significantly reduced cooking losses compared to the control, whereas SHMP did not differ from the control (P > 0.05) [1].

Water binding & cook loss (meat)
Head-to-head
TSPP uniquely increased bound water (P<0.05) and reduced cooking loss; SHMP showed no significant effect.
Supports selection for moisture retention and cook-yield in processed meats.
Beef biceps femoris model; 0.2–0.4% phosphate, 12–18% pump.
Food Science Meat Processing Phosphate Functionality

Calcium Chelation Performance in Toothpaste

A comparative study on calcium chelation under simulated toothpaste conditions revealed that while both tetrasodium pyrophosphate (TSPP) and sodium tripolyphosphate (STPP) exhibited the highest fluoride retention rates among chelating agents tested, they operate via two different calcium-chelation mechanisms and laws [1]. This indicates that despite similar efficacy in binding calcium to prevent fluoride precipitation, the underlying chemical interaction differs, which can influence long-term stability and compatibility with other formula components.

Fluoride retention (toothpaste)
Head-to-head
TSPP and STPP both achieved high fluoride retention, but operate through different calcium-chelation mechanisms.
Mechanism-driven choice for long-term fluoride stability, not a direct substitute.
Calcium carbonate suspension model.
Oral Care Chelation Chemistry Fluoride Stability

Mineral Flotation Inhibition Performance

In the flotation separation of calcium-bearing minerals, the inhibition ability of three inorganic phosphates was quantitatively ranked. The order of inhibition was determined to be sodium hexametaphosphate (SHMP) > sodium tripolyphosphate (STPP) > tetrasodium pyrophosphate (TSPP) [1]. This hierarchy was established through hydrophile-lipophile balance (HLB) calculations, group electronegativity calculations, and micro-flotation tests, and was found to increase with the number of phosphate groups [1]. TSPP, with its two phosphate groups, is a significantly weaker inhibitor than SHMP, a polyphosphate.

Flotation inhibition
Head-to-head
Inhibition order: SHMP > STPP > TSPP (weakest inhibitor).
TSPP provides the mildest depression, suited for selective flotation where strong inhibition is unwanted.
HLB, group electronegativity, and micro-flotation tests.
Mineral Processing Flotation Inhibitors

pH and Buffering Capacity

Tetrasodium pyrophosphate (TSPP) provides a distinct alkaline buffering range with a pH of approximately 10-10.2 for a 1% solution [1]. This contrasts sharply with sodium acid pyrophosphate (SAPP), which has a pH of 3.5-4.5, and disodium pyrophosphate, which has a pH of 4-4.5 . This fundamental difference in pH dictates that TSPP is suitable for applications requiring an alkaline environment for protein solubilization and texture modification, while SAPP and disodium pyrophosphate are chosen for acidic leavening or acidulant roles.

pH (1% solution)
Reported
10 – 10.2
Alkaline profile clearly differentiates TSPP from acidic pyrophosphates (SAPP pH 3.5–4.5).
Approx. 25 °C.
Food Additives pH Control Buffering

Solubility and Temperature Dependence

A comparative analysis of the K₄P₂O₇-Na₄P₂O₇-H₂O system reveals that tetrapotassium pyrophosphate (TKPP) is highly soluble in water with minimal temperature dependence, while tetrasodium pyrophosphate (TSPP) is significantly less soluble and exhibits a marked temperature dependence [1]. At 25°C, TSPP has a solubility of approximately 6.7 g/100 mL, whereas TKPP's solubility is substantially higher and remains relatively constant across a range of temperatures [2].

Aqueous solubility
Reported
6.7 g/100 mL (25 °C); highly temperature-dependent (2.6 g/100 mL at 0 °C to 42.2 g/100 mL at 100 °C).
Lower, temperature-sensitive solubility favors powder formulations; TKPP is more suitable for high-concentration cold liquids.
K₄P₂O₇-Na₄P₂O₇-H₂O system data.
Solubility Detergent Formulation Water Treatment

Chelation Value in Hard Water Treatment

A technical comparison of phosphate chelators provides a quantified measure of their ability to bind calcium carbonate. Sodium hexametaphosphate (SHMP) has a chelation value of 358 mg CaCO₃/g, which is 3.5 times greater than that of tetrasodium pyrophosphate (TSPP) at 102 mg CaCO₃/g. Sodium tripolyphosphate (STPP) falls between them at 158 mg CaCO₃/g [1].

Chelation value
Reported
102 mg CaCO₃/g
Moderate calcium binding confirms TSPP as a controlled sequestrant, not for heavy-duty softening (SHMP: 358 mg/g).
Standard calcium sequestration test.
Water Treatment Sequestration Detergent Builder

Sodium Pyrophosphate: Key Application Scenarios


Meat and Poultry Yield Enhancement

For meat processors seeking to maximize water retention and improve cook yields in beef, poultry, or seafood, TSPP is a superior choice over sodium hexametaphosphate (SHMP) [1]. Data show that TSPP significantly improves bound water and reduces cooking loss, where SHMP fails to perform [1]. This directly translates to higher product weight, improved juiciness, and better palatability. While sodium tripolyphosphate (STPP) is also effective for reducing cooking loss, TSPP uniquely outperforms both STPP and SHMP in binding additional water [1].

Alkaline Buffering and Emulsification

Formulators requiring a strong alkaline buffer with a pH of ~10.2 should specify TSPP over sodium acid pyrophosphate (SAPP) or disodium pyrophosphate, which are acidic [2]. This alkaline environment is essential for protein solubilization in processed foods, stabilizing hydrogen peroxide bleach in detergents, and enhancing cleaning power in heavy-duty industrial cleaners. Substituting a generic phosphate without this high pH would compromise the intended chemical function [3].

Dispersing in Ceramics and Mineral Slurries

In the preparation of ceramic slips, mineral slurries, and soil-bentonite backfills, TSPP is an effective dispersant that reduces viscosity and prevents particle agglomeration [4]. It is a key alternative to sodium hexametaphosphate (SHMP) where moderate dispersing action is sufficient and the high cost or extreme power of SHMP is not required. Research shows TSPP can reduce the viscosity of bentonite suspensions, making it suitable for drilling muds and construction applications where flowability is critical [4].

Fluoride Stabilization in Oral Care

Toothpaste manufacturers seeking to stabilize fluoride and prevent its precipitation by free calcium ions can leverage TSPP as a top-tier chelating agent [5]. While both TSPP and STPP are highly effective at this task, they function via different binding mechanisms [5]. This distinction is critical for formulators who must ensure long-term product stability and compatibility with other ingredients, making a simple substitution between TSPP and STPP a potential risk to product quality.

Application
Selection Property
Validation Focus
Meat & poultry yield enhancement
Water-binding and cook-loss reduction
Moisture retention and texture improvement relative to other phosphates
Alkaline cleaning & bleaching
High alkalinity (pH ~10.2)
Protein solubilization and hydrogen peroxide stabilization
Ceramic & mineral slurry dispersion
Controlled dispersing power
Viscosity reduction and particle suspension in slurries and backfills
Fluoride stabilization in toothpaste
Calcium chelation mechanism
Long-term fluoride stability and formula compatibility with other ingredients

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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